7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole scaffold fused with a dione moiety. The compound’s structure includes:
- 7-Fluoro substituent: Enhances electron-withdrawing effects and may influence metabolic stability.
- 4-Methoxyphenyl group at position 1: The methoxy group may enhance solubility and modulate aryl receptor interactions.
The synthesis of this compound likely follows a one-pot multicomponent reaction (MCR) protocol, as described for analogous chromeno[2,3-c]pyrroles . Such methods enable efficient diversification of substituents under mild conditions, with typical yields ranging from 43% to 86% .
Properties
Molecular Formula |
C23H16FNO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
7-fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16FNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h2-11,20H,12H2,1H3 |
InChI Key |
AQJQRXRNZSDTRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is explored for use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Halogenation : The 7-fluoro substituent (present in the target compound and AV-C) may offer improved metabolic stability compared to 7-chloro analogs (e.g., 4{9–5-21}) due to reduced reactivity .
- Aryl Groups : The 4-methoxyphenyl group in the target compound contrasts with AV-C’s 2-fluorophenyl, which may alter aryl receptor binding profiles.
- Heterocyclic Moieties : The furan-2-ylmethyl group (target compound) vs. thiadiazole (AV-C, ) introduces differences in electronic and steric properties, impacting solubility and target selectivity.
Synthetic Efficiency :
Physicochemical Properties:
- Solubility: The 4-methoxyphenyl group may enhance aqueous solubility compared to non-polar substituents (e.g., 3-chlorophenyl in ).
- Thermal Stability : Analogs like 4{9–5-21} exhibit high melting points (276–279°C), suggesting robust crystalline stability .
Biological Activity
7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex structure that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is with a molecular weight of 411.4 g/mol. The compound features a fluorine atom and a methoxy group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FNO5 |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | 7-fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. It has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrate that this compound can induce apoptosis in human breast cancer cells (MCF7), with significant effects observed at micromolar concentrations.
Case Study: MCF7 Cell Line
In a study evaluating the cytotoxic effects on MCF7 cells:
- Concentration Range : 10 µM to 50 µM
- Observation : Dose-dependent reduction in cell viability.
- Mechanism : Induction of apoptosis through activation of caspase pathways.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro tests against various bacterial strains indicated that it exhibits significant antibacterial activity.
Antibacterial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that 7-Fluoro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicate that it possesses notable antioxidant properties.
DPPH Scavenging Activity
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
